molecular formula C8H11IN2O2 B3047160 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 1354705-19-3

1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No. B3047160
CAS RN: 1354705-19-3
M. Wt: 294.09
InChI Key: SBESLVYHUYHMAT-UHFFFAOYSA-N
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Description

“1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported .


Molecular Structure Analysis

The molecular structure of pyrazole compounds consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The structure of the specific compound “1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid” is not directly available in the search results.


Chemical Reactions Analysis

Pyrazole compounds undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another example is the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones which provides a broad range of pyrazole derivatives .

Scientific Research Applications

Antibacterial Activity

1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid derivatives have shown promising antibacterial activity against various bacterial strains. Researchers have synthesized and evaluated these compounds for their effectiveness in inhibiting bacterial growth. The presence of the iodine substituent enhances their potency, making them potential candidates for novel antibacterial agents .

Antifungal Properties

Studies have explored the antifungal potential of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid derivatives. These compounds exhibit inhibitory effects against fungal pathogens, making them valuable in the development of antifungal drugs. Researchers have investigated their mode of action and efficacy against specific fungal species .

Antitumor Potential

Some derivatives of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid have demonstrated antitumor activity. Researchers have studied their effects on cancer cell lines, exploring their cytotoxicity and potential as chemotherapeutic agents. These compounds may interfere with tumor growth and metastasis .

Other Applications

Beyond the mentioned fields, 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid derivatives may have applications in areas such as antiviral therapy, wound healing, and neuroprotection. However, additional studies are necessary to validate these potential uses.

Safety and Hazards

While specific safety and hazards information for “1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid” is not directly available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-butyl-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBESLVYHUYHMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245839
Record name 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid

CAS RN

1354705-19-3
Record name 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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